molecular formula C9H9NO B8633964 2-Indolizinemethanol

2-Indolizinemethanol

Cat. No.: B8633964
M. Wt: 147.17 g/mol
InChI Key: ZBLMINPXVVVOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Indolizinemethanol, also referred to as 2-hydroxymethylindolizine, is a heterocyclic compound characterized by a fused bicyclic structure consisting of a six-membered benzene ring and a five-membered ring containing a nitrogen atom. Its molecular formula is $ \text{C}9\text{H}9\text{NO} $, with a molecular weight of 147.17 g/mol.

A notable derivative, 3-(4-fluorophenyl)-1-isopropyl-2-hydroxymethylindolizine, was synthesized via reduction of an indolizine ester intermediate using THF and diisopropylamine under controlled conditions . This derivative exhibits a melting point of 139–142°C and demonstrates the versatility of the hydroxymethyl group in facilitating further functionalization .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

indolizin-2-ylmethanol

InChI

InChI=1S/C9H9NO/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-6,11H,7H2

InChI Key

ZBLMINPXVVVOEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-indolizinemethanol, highlighting differences in substituents, physical properties, and synthetic routes:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point/Physical State Key Applications/Synthesis Challenges Reference
This compound 2-hydroxymethyl 147.17 139–142°C (crystalline solid) Cardiovascular agents, organocatalysis
2-(N-n-Butylcarboxamido)indolizine (187) 2-carboxamido (N-n-butyl) 216.28 75–77°C (yellow oil) Chloroquine analogue synthesis; low yield (7%)
Indolizine-2-carboxylic acid (9) 2-carboxylic acid 173.17 216–218°C (yellow crystals) Intermediate for amide derivatives; high-yield hydrolysis (86%)
3-Ethyl-2-phenylindolizine 3-ethyl, 2-phenyl 221.12 94°C (density: 1.03 g/cm³) Structural studies; commercial availability
2-Methyl-6-nitroindolizine 2-methyl, 6-nitro 176.17 Not reported Synthetic intermediate; nitro-group reactivity

Physicochemical Properties

  • Solubility: this compound’s hydroxymethyl group enhances polarity, improving solubility in polar solvents like ethanol and DMF compared to hydrophobic analogues (e.g., 2-phenylindolizines) .
  • Stability : Carboxamides (e.g., 187) are less stable than carboxylic acids or hydroxymethyl derivatives, as evidenced by their oily consistency and susceptibility to degradation .

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